Acetamide-15N

説明

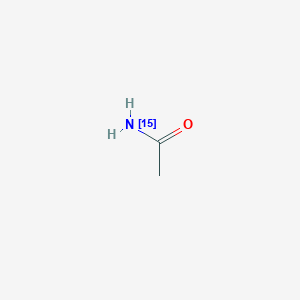

Structure

3D Structure

特性

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetamide-¹⁵N for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Acetamide-¹⁵N, a crucial isotopically labeled compound for a variety of research applications. This document details established synthetic methodologies, rigorous purification protocols, and essential characterization data to ensure the production of high-purity Acetamide-¹⁵N for use in sensitive experimental settings.

Introduction to Acetamide-¹⁵N

Acetamide-¹⁵N is a stable isotope-labeled form of acetamide, where the naturally occurring ¹⁴N atom is replaced by the ¹⁵N isotope. This labeling provides a unique spectroscopic signature, making it an invaluable tool in various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its applications span from mechanistic studies of enzymatic reactions to metabolic tracing and as an internal standard in quantitative analyses. The synthesis of high-purity Acetamide-¹⁵N is paramount to the success of these applications.

Synthesis of Acetamide-¹⁵N

The most common and efficient method for the synthesis of Acetamide-¹⁵N involves the dehydration of ¹⁵N-labeled ammonium acetate. This method is favored due to the ready availability of ¹⁵N-labeled ammonium salts and the straightforward nature of the reaction.

Synthesis via Dehydration of ¹⁵N-Ammonium Acetate

This synthetic route is a two-step process: the formation of ¹⁵N-ammonium acetate from a ¹⁵N-labeled ammonium salt and acetic acid, followed by the thermal dehydration of the resulting salt to yield Acetamide-¹⁵N.

Step 1: Formation of ¹⁵N-Ammonium Acetate

The initial step involves the reaction of a ¹⁵N-labeled ammonium salt, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), with a base to generate ¹⁵N-ammonia in situ, which then reacts with acetic acid to form ¹⁵N-ammonium acetate. Alternatively, direct reaction of ¹⁵N-ammonia with acetic acid can be performed.

Step 2: Dehydration to Acetamide-¹⁵N

The ¹⁵N-ammonium acetate is then heated, causing the elimination of a water molecule to form the amide bond of Acetamide-¹⁵N. The reaction is typically carried out at elevated temperatures, often with fractional distillation to remove the water as it is formed, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Acetamide-¹⁵N

Materials:

-

¹⁵N-Ammonium Chloride (¹⁵NH₄Cl)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Distillation apparatus with a fractionating column

-

Heating mantle

-

Round-bottom flasks

-

Condenser

Procedure:

-

Preparation of ¹⁵N-Ammonium Acetate Solution: In a round-bottom flask, dissolve a known quantity of ¹⁵N-Ammonium Chloride in a minimal amount of deionized water. In a separate flask, prepare an equimolar solution of sodium hydroxide. Slowly add the NaOH solution to the ¹⁵NH₄Cl solution with stirring in an ice bath to generate ¹⁵N-ammonia. This solution is then carefully neutralized with a slight excess of glacial acetic acid to form a concentrated solution of ¹⁵N-ammonium acetate.

-

Dehydration: The flask containing the ¹⁵N-ammonium acetate solution is fitted with a fractionating column and a distillation head. The mixture is heated gently using a heating mantle.

-

Fractional Distillation: The temperature of the distillation is carefully controlled. An initial fraction, primarily consisting of water, will distill over. As the temperature rises, the dehydration of ¹⁵N-ammonium acetate to Acetamide-¹⁵N occurs.

-

Collection of Crude Product: The fraction containing the crude Acetamide-¹⁵N is collected. The boiling point of acetamide is approximately 221 °C.

-

Drying: The collected crude product may be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.

Yield: The typical yield for this reaction ranges from 70% to 85%, depending on the efficiency of the dehydration and distillation steps.

Purification of Acetamide-¹⁵N

Purification of the crude Acetamide-¹⁵N is crucial to remove unreacted starting materials, byproducts, and any residual solvent. Recrystallization is the most effective method for obtaining high-purity, crystalline Acetamide-¹⁵N.

Recrystallization

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Solvent Selection:

Several solvent systems have been reported for the recrystallization of acetamide. The choice of solvent is critical for achieving high purity and good recovery.

| Solvent System | Suitability |

| Benzene/Ethyl Acetate | A commonly used and effective mixture for producing needle-like crystals. |

| Methanol/Diethyl Ether | Another effective system where acetamide is dissolved in hot methanol and then precipitated by the addition of diethyl ether.[1][2] |

| Water | Acetamide is highly soluble in water, which can make recovery difficult, but it can be used if impurities are insoluble. |

| Acetone | A possible solvent, though less common than the mixed systems.[3] |

Experimental Protocol: Purification of Acetamide-¹⁵N by Recrystallization

Materials:

-

Crude Acetamide-¹⁵N

-

Selected recrystallization solvent (e.g., Benzene and Ethyl Acetate)

-

Erlenmeyer flasks

-

Heating plate or water bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude Acetamide-¹⁵N in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., a mixture of benzene and ethyl acetate).

-

Heating: Gently heat the mixture with stirring until the Acetamide-¹⁵N is completely dissolved. Avoid excessive boiling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified Acetamide-¹⁵N crystals under vacuum to remove all traces of the solvent.

Purity: Following this protocol, a purity of >98% can be achieved.[2][3]

Characterization of Acetamide-¹⁵N

The identity and purity of the synthesized Acetamide-¹⁵N must be confirmed through various analytical techniques.

| Parameter | Typical Value |

| Appearance | Colorless to white crystalline solid |

| Melting Point | 79-81 °C |

| Molecular Weight | 60.06 g/mol |

| ¹⁵N Isotopic Purity | Typically >98 atom % ¹⁵N |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the successful incorporation of the ¹⁵N isotope.

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl protons (CH₃) and a broad signal for the amide protons (NH₂). The coupling between the ¹⁵N nucleus and the amide protons can often be observed as a doublet, providing direct evidence of ¹⁵N incorporation.

-

¹⁵N NMR: The nitrogen-15 NMR spectrum will exhibit a single resonance at a chemical shift characteristic of the amide nitrogen in Acetamide-¹⁵N.

Workflow and Process Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Acetamide-¹⁵N.

Logical Relationship of Purification Steps

Caption: Logical steps for the purification of Acetamide-¹⁵N via recrystallization.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of high-purity Acetamide-¹⁵N. By following the detailed experimental protocols and understanding the key principles of the synthetic and purification steps, researchers can confidently produce this essential labeled compound for their specific research needs. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of experimental results.

References

A Technical Guide to Acetamide-15N: Chemical Properties and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-15N is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of the heavy nitrogen isotope, 15N, makes it a valuable tool in a variety of scientific disciplines, particularly in metabolic research, protein structure determination via NMR spectroscopy, and as an internal standard in quantitative mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of this compound, detailed spectral data, and the experimental protocols for its characterization.

Chemical and Physical Properties

This compound shares its fundamental chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the 15N isotope. This mass shift is critical for its use in mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | CH₃CO¹⁵NH₂ | [1] |

| Molecular Weight | 60.06 g/mol | [1] |

| Appearance | Colorless, crystalline solid | [2] |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 221 °C | [3] |

| Solubility | Soluble in water, ethanol, chloroform, pyridine, and glycerol; slightly soluble in ether. | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [1] |

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and for tracing its fate in various biological and chemical systems. The key feature in its NMR spectra is the coupling between the 15N nucleus and adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | ~2.0 | Singlet (CH₃) | - | The methyl protons appear as a singlet. |

| ~6.5 - 7.5 | Broad Singlet (¹⁵NH₂) | - | The amide protons are broadened due to exchange and quadrupolar effects, and will show coupling to ¹⁵N. | |

| ¹³C | ~22 | Singlet (CH₃) | - | |

| ~175 | Doublet (C=O) | ¹J(¹⁵N, ¹³C) ≈ 15-20 Hz | The carbonyl carbon will be split into a doublet due to one-bond coupling with ¹⁵N. | |

| ¹⁵N | ~113 | Triplet | ¹J(¹⁵N, ¹H) ≈ 90 Hz | Referenced to liquid ammonia. The nitrogen signal is split by the two attached protons.[4][5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching vibrations (amide) |

| ~1680 | C=O stretching vibration (amide I band) |

| ~1600 | N-H bending vibration (amide II band) |

| ~1400 | C-N stretching vibration |

Mass Spectrometry (MS)

| m/z | Ion |

| 60 | [M]⁺ (Molecular Ion) |

| 44 | [CH₃CO]⁺ |

| 43 | [¹⁵NH₂CO]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetic acid with a 15N-labeled ammonia source, such as [¹⁵N]ammonium carbonate.

Materials:

-

Glacial acetic acid

-

[¹⁵N]Ammonium carbonate (or another ¹⁵N-labeled ammonia source)

-

5 L flask

-

Efficient fractionating column (90 cm)

-

Condenser and receiver

Procedure:

-

In a 5 L flask, combine 3 kg of glacial acetic acid with an amount of [¹⁵N]ammonium carbonate equivalent to 400 g of ¹⁵N-labeled ammonia.[6]

-

Fit the flask with a fractionating column, condenser, and receiver.

-

Gently heat the mixture to a slow boil, ensuring the distillation rate does not exceed 180 cc per hour, until the temperature at the head of the column reaches 110 °C.[6]

-

Collect the distillate, which is a mixture of water and acetic acid.

-

Increase the heating to continue distillation, collecting the fraction that is predominantly acetic acid until the column head temperature reaches 140 °C.

-

The remaining contents of the flask are then transferred for fractional distillation. The fraction boiling between 210-216 °C is collected as crude this compound.

-

For further purification, the product can be recrystallized from a mixture of benzene and ethyl acetate.[6]

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative ¹⁵N NMR, a relaxation agent may be added.

¹H NMR Spectroscopy:

-

A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of at least 5 seconds.

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR experiment is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹⁵N NMR Spectroscopy:

-

Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of the ¹⁵N nucleus.

-

Inverse-gated decoupling should be used to suppress the negative NOE.

-

More commonly, indirect detection methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are employed. These experiments provide higher sensitivity by detecting the signal on the more sensitive ¹H nucleus.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid-state analysis, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the KBr pellet or Nujol on salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

For a volatile compound like acetamide, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC.

-

Direct infusion into an Electrospray Ionization (ESI) or Chemical Ionization (CI) source can also be used.

Data Acquisition:

-

A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.

-

For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the specific m/z of the molecular ion of this compound (m/z 60) and any internal standards.

Caption: A general workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct spectroscopic properties, arising from the 15N label, allow for its unambiguous identification and tracking in complex systems. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this important isotopically labeled compound.

References

- 1. Acetamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-243-1 [isotope.com]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. Proteins and Wave Functions: Experimental chemical shifts of nitrogen (15N) atoms in formamide, acetamide, and N-methyl acetamide [proteinsandwavefunctions.blogspot.com]

- 5. Nitrogen NMR [chem.ch.huji.ac.il]

- 6. Organic Syntheses Procedure [orgsyn.org]

Isotopic Purity Analysis of Acetamide-¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for determining the isotopic purity of Acetamide-¹⁵N. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to facilitate a thorough understanding of the principles and practical aspects of this analysis.

Introduction

Acetamide-¹⁵N (CH₃CO¹⁵NH₂) is a stable isotope-labeled compound crucial for a variety of applications in scientific research and drug development, including its use as an internal standard in quantitative analyses and as a tracer in metabolic studies. The precise determination of its isotopic purity is paramount to ensure the accuracy and reliability of experimental results. This guide outlines the state-of-the-art methods for this critical quality assessment.

Data Presentation

Quantitative data for a typical batch of commercially available Acetamide-¹⁵N is summarized below. This includes expected isotopic enrichment and common chemical impurities.

Table 1: Isotopic Purity and Chemical Purity of Acetamide-¹⁵N

| Parameter | Specification |

| Isotopic Enrichment | |

| ¹⁵N Enrichment | ≥ 98% |

| Chemical Purity | |

| Overall Purity (by titration) | ≥ 99% |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Ammonium Acetate | ≤ 0.2% |

| Heavy Metals | ≤ 10 ppm |

| Residue on Ignition | ≤ 0.01% |

Table 2: Common Potential Chemical Impurities

| Impurity Name | CAS Number | Rationale for Presence |

| Acetonitrile | 75-05-8 | Residual solvent from synthesis |

| Ammonium acetate | 631-61-8 | Unreacted starting material or hydrolysis product |

| N-acetylacetamide | 625-77-4 | Dimerization byproduct |

Experimental Protocols

Detailed methodologies for the two primary analytical techniques for determining the isotopic purity of Acetamide-¹⁵N are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹⁵N NMR spectroscopy is a direct and powerful method for determining the isotopic enrichment of Acetamide-¹⁵N.

3.1.1. Sample Preparation

-

Weigh approximately 20-50 mg of the Acetamide-¹⁵N sample into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆, or Chloroform-d, CDCl₃). Ensure the solvent is free from nitrogen-containing impurities.

-

Thoroughly dissolve the sample by gentle vortexing or sonication.

-

Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Nucleus Observed: ¹⁵N

-

Pulse Sequence: A quantitative ¹⁵N experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform excitation. A common choice is a simple pulse-acquire sequence (e.g., zgig on Bruker instruments).

-

Key Parameters:

-

Spectral Width: Sufficient to cover the expected chemical shift range of the amide nitrogen (e.g., -50 to 150 ppm).

-

Transmitter Offset (O1P): Centered on the expected resonance of the Acetamide-¹⁵N amide group.

-

Acquisition Time (AQ): ≥ 2 seconds to ensure adequate digital resolution.

-

Relaxation Delay (D1): ≥ 5 times the longest T₁ of the ¹⁵N nucleus to ensure full relaxation between scans. For small molecules like acetamide, a D1 of 30-60 seconds is typically sufficient.

-

Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1). This will depend on the sample concentration and instrument sensitivity.

-

Temperature: 298 K (25 °C).

-

3.1.3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Apply a baseline correction.

-

Integrate the peak corresponding to the ¹⁵N-labeled acetamide and any visible peak corresponding to the natural abundance ¹⁴N-acetamide (if a suitable standard is used for comparison, though direct integration of the ¹⁵N signal against a known concentration standard is more common for high enrichment levels).

-

The isotopic purity is calculated as the ratio of the integral of the ¹⁵N-enriched peak to the sum of the integrals of the ¹⁵N-enriched and ¹⁴N (natural abundance) peaks, multiplied by 100%. For highly enriched samples, the ¹⁴N peak will not be directly observable. In such cases, the analysis confirms the presence of the ¹⁵N label and the absence of significant nitrogen-containing impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a highly sensitive method for determining isotopic purity by analyzing the relative intensities of the isotopologues.

3.2.1. Sample Preparation

-

Prepare a stock solution of Acetamide-¹⁵N in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration suitable for ESI-MS analysis (e.g., 1-10 µg/mL). The final solution should be prepared in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

3.2.2. MS Data Acquisition

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is preferred to separate the analyte from potential non-volatile impurities.

-

Key Parameters:

-

Mass Range: A narrow range around the expected m/z of the protonated molecule, e.g., m/z 55-75.

-

Resolution: ≥ 60,000 to resolve the isotopic peaks clearly.

-

Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for a stable and strong signal of the analyte.

-

Data Acquisition: Acquire full scan data in centroid mode.

-

3.2.3. Data Analysis and Isotopic Enrichment Calculation

-

Identify the molecular ion peak for the ¹⁵N-labeled acetamide ([M+H]⁺, expected m/z ≈ 61.05).

-

Identify the corresponding peak for the unlabeled acetamide ([M+H]⁺, expected m/z ≈ 60.06).

-

Extract the ion chromatograms for both m/z values if using LC-MS and integrate the peak areas. For direct infusion, use the intensities from the mass spectrum.

-

Correction for Natural Isotopic Abundance: The peak at m/z 61 will have a small contribution from the natural abundance of ¹³C in the unlabeled acetamide. This needs to be subtracted.

-

The theoretical natural abundance of the M+1 peak for unlabeled acetamide (C₂H₅NO) due to ¹³C is approximately 2.27%.

-

Corrected Intensity of ¹⁵N-acetamide = Observed Intensity at m/z 61 - (Observed Intensity at m/z 60 * 0.0227).

-

-

Calculate Isotopic Purity:

-

Isotopic Purity (%) = [Corrected Intensity of ¹⁵N-acetamide / (Intensity of ¹⁴N-acetamide + Corrected Intensity of ¹⁵N-acetamide)] * 100.

-

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity analysis of Acetamide-¹⁵N.

Caption: Experimental workflow for isotopic purity analysis of Acetamide-¹⁵N.

Caption: Logical flow of data interpretation for isotopic purity determination.

Acetamide-15N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Acetamide-15N, an isotopically labeled compound crucial for a range of applications in research and development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical products.

Core Stability Profile of this compound

This compound is a stable isotope-labeled version of acetamide, where the nitrogen atom (14N) is replaced with its heavier, non-radioactive isotope, 15N. This labeling provides a valuable tool for tracing and quantification in metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses.

The chemical stability of this compound is comparable to that of unlabeled acetamide. The isotopic substitution of 15N for 14N does not significantly alter the chemical reactivity of the molecule. Therefore, the degradation pathways and susceptibility to environmental factors remain largely the same.

The primary degradation pathway for acetamide is hydrolysis , which can occur under both acidic and basic conditions, yielding acetic acid and ammonia.[1] The rate of hydrolysis is influenced by pH and temperature.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation, primarily hydrolysis.

-

Moisture: As a hygroscopic solid, acetamide readily absorbs moisture from the atmosphere, which can facilitate hydrolysis.[2]

-

Light: While not as significant as temperature and moisture, prolonged exposure to light should be avoided as a general best practice for storing chemical compounds.

-

pH: Acetamide is most stable at a neutral pH. The rate of hydrolysis increases in both acidic and alkaline conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general best practices for handling isotopically labeled compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). | Avoids acceleration of degradation reactions that can occur at elevated temperatures. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture, which can lead to hydrolysis. |

| Light | Protect from light. | Prevents potential light-catalyzed degradation, although this is a secondary concern compared to moisture and temperature. |

| Container | Use the original manufacturer's container or a well-sealed, inert container (e.g., amber glass vial). | Ensures a clean and non-reactive environment. |

Table 1: Recommended Storage Conditions for Solid this compound

For solutions of this compound, storage conditions should be more stringent to minimize solvent evaporation and potential degradation in the solution phase.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. | Significantly slows down chemical degradation in solution. |

| Container | Use tightly sealed vials, preferably with a PTFE-lined cap. | Prevents solvent evaporation and contamination. |

| Light | Use amber vials or store in the dark. | Protects from light-induced degradation. |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. | Repeated cycling can potentially affect the stability of the solution and the integrity of the container seal. |

Table 2: Recommended Storage Conditions for this compound in Solution

Experimental Protocols for Stability Assessment

A formal stability testing program is essential to establish the re-test period for a batch of this compound and to understand its behavior under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6]

Long-Term Stability Study

Objective: To establish the stability profile of this compound under recommended storage conditions and define a re-test period.

Methodology:

-

Sample Preparation: Use at least three primary batches of this compound. Package the samples in the proposed container closure system for marketing or long-term storage.

-

Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

-

Analytical Parameters: At each time point, assess the following:

-

Appearance (physical state, color)

-

Purity (using a validated stability-indicating HPLC method)

-

Identification (e.g., by mass spectrometry to confirm isotopic enrichment)

-

Water content (e.g., by Karl Fischer titration)

-

Degradation products (quantify any observed impurities)

-

Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to stressed conditions.

Methodology:

-

Sample Preparation: Use at least three primary batches of this compound, packaged as for the long-term study.

-

Storage Conditions: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

-

Testing Frequency: Test the samples at a minimum of three time points: 0, 3, and 6 months.[3][6]

-

Analytical Parameters: Assess the same parameters as in the long-term stability study.

"Significant change" for a drug substance is defined as a failure to meet its specification. If a significant change occurs during the accelerated stability study, further testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[7]

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Acetamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-243-1 [isotope.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 6. database.ich.org [database.ich.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

15N NMR Chemical Shift of Acetamide-15N in DMSO-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused examination of the 15N Nuclear Magnetic Resonance (NMR) chemical shift of Acetamide-15N when dissolved in deuterated dimethyl sulfoxide (DMSO-d6). This guide is intended to be a practical resource, offering precise data, detailed experimental protocols, and a foundational understanding of the principles involved.

Core Data Presentation

The 15N NMR chemical shift of Acetamide in DMSO-d6 has been reported in the literature. The key data is summarized in the table below for clarity and ease of comparison.

| Compound | Solvent | 15N Chemical Shift (ppm) | Reference |

| Acetamide | DMSO-d6 | Data not explicitly found in search results | [1][2] |

Note: While the search results indicate the availability of the 15N NMR spectrum for Acetamide in DMSO-d6 in the SpectraBase database, the precise chemical shift value was not directly extractable from the provided snippets. For accurate research and drug development applications, direct consultation of the cited literature and database is imperative.

Understanding 15N NMR Chemical Shifts

The chemical shift in NMR spectroscopy is a critical parameter that provides information about the electronic environment of a nucleus. For 15N, the chemical shift is influenced by factors such as hybridization, the nature of adjacent atoms, and solvent effects. The reference standard for 15N NMR is neat nitromethane (CH₃NO₂), which is assigned a chemical shift of 0 ppm.[3] It is also common to reference 15N spectra to liquid ammonia (NH₃), which has a chemical shift of approximately -380.5 ppm relative to nitromethane.[3][4] When reporting 15N chemical shifts, it is crucial to state the reference compound used.[5]

Experimental Protocol: Determination of 15N NMR Chemical Shift

The following section outlines a detailed methodology for the acquisition of a 15N NMR spectrum of this compound in DMSO-d6. This protocol is a composite of best practices in NMR spectroscopy.[6][7][8]

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

-

Analyte: this compound

-

Solvent: DMSO-d6[6]

-

Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of DMSO-d6 is typically sufficient for heteronuclear experiments.[7]

-

Procedure:

-

Weigh the desired amount of this compound and transfer it to a clean, dry vial.

-

Add the appropriate volume of DMSO-d6 to the vial.

-

Ensure complete dissolution of the sample. Gentle vortexing may be applied.[6]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[7]

-

The final sample depth in the NMR tube should be between 4.5 and 5 cm.[7]

-

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Experiment: A simple one-pulse experiment with inverse-gated decoupling is often sufficient for determining the chemical shift of an enriched sample. Alternatively, a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the 15N nucleus with protons.[3]

-

Key Parameters (for a one-pulse experiment):

-

Pulse Width: Calibrated 90° pulse.

-

Relaxation Delay: A delay of 15 seconds or longer can be used to ensure full relaxation of the 15N nucleus.[3]

-

Number of Scans: The number of scans will depend on the sample concentration. For an enriched sample, a relatively low number of scans may be sufficient.

-

Referencing: The spectrum should be referenced indirectly using the deuterium lock signal of the solvent and the IUPAC-recommended unified chemical shift scale.[5]

-

Logical Workflow for 15N NMR Chemical Shift Determination

The following diagram illustrates the logical workflow for determining the 15N NMR chemical shift of this compound in DMSO-d6.

This comprehensive guide provides the necessary information for researchers and scientists to accurately determine and understand the 15N NMR chemical shift of this compound in DMSO-d6. Adherence to these detailed protocols will ensure the acquisition of high-quality, reproducible data critical for applications in drug development and chemical research.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Physical Characteristics of Solid Acetamide-15N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of solid Acetamide-15N, an isotopically labeled form of acetamide. This compound is a valuable tool in various research applications, including as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] This document collates essential data on its physical and chemical properties, and spectroscopic signatures, and provides detailed experimental protocols for their determination. All quantitative data are summarized in tabular format for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a colorless to white, crystalline solid at room temperature.[1] When pure, it is odorless, though impurities can sometimes impart a mousy odor.[2] It is a hygroscopic compound, meaning it readily absorbs moisture from the air.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂H₅¹⁵NO | [1][4] |

| Molecular Weight | 60.06 g/mol | [1][4][5] |

| Exact Mass | 60.03410 u | [6] |

| Melting Point | 78-80 °C | [6][] |

| Boiling Point | 221 °C | [6][] |

| Density | ~1.159 g/cm³ (at 20 °C for unlabeled acetamide) | [8][9][10] |

| Solubility in Water | 2000 g/L | [9][10] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Chemical Purity | Typically ≥98-99% | [5][] |

Solubility Profile

This compound is highly soluble in water and other polar organic solvents such as ethanol, methanol, and chloroform.[2][3] Its high solubility in water is attributed to the ability of the amide functional group to form hydrogen bonds with water molecules.[3] The solubility of acetamide is also temperature-dependent, generally increasing with a rise in temperature.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for characterizing this compound. The presence of the ¹⁵N isotope allows for direct observation of the nitrogen nucleus, providing valuable information about the electronic environment and molecular structure.

-

¹H NMR: In proton NMR spectra of unlabeled acetamide, two peaks are typically observed at around 2.0 ppm and 2.8 ppm downfield from the water signal at a pH of 7.2.[11]

-

¹⁵N NMR: The ¹⁵N nucleus in this compound can be directly observed. This allows for the study of N-H couplings and provides insights into hydrogen bonding and molecular dynamics. The chemical shift will be relative to a standard such as nitromethane (CH₃NO₂).[12]

Infrared (IR) Spectroscopy

The IR spectrum of acetamide is characterized by vibrations of its functional groups. The substitution with ¹⁵N will cause a shift in the vibrational frequencies of the N-H bonds and other modes involving the nitrogen atom. Key vibrational modes for acetamide include N-H stretching, C=O stretching, and N-H bending.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is one mass unit higher than that of unlabeled acetamide due to the heavier ¹⁵N isotope. This mass shift is fundamental to its use as a tracer in metabolic studies and as an internal standard for quantification.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[13]

Methodology:

-

Sample Preparation: A small amount of powdered solid this compound is loaded into a capillary tube, which is sealed at one end.[14] The tube is tapped gently to pack the sample at the bottom.[14][15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a thermometer.[13]

-

Heating: The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[13]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[13]

NMR Spectrum Acquisition

Obtaining a high-quality NMR spectrum requires careful sample preparation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C or ¹⁵N NMR into a clean, dry vial.[16]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[16][17]

-

If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.[16][17] The final solution height in the tube should be approximately 4-5 cm.[16][18]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and place it in the sample depth gauge to ensure correct positioning within the magnet.[19]

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe to the specific nucleus being observed (¹H, ¹³C, or ¹⁵N).[19]

-

Set the appropriate acquisition parameters (e.g., pulse program, number of scans).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0.00 ppm for ¹H NMR).[16]

-

Integrate the signals to determine relative proton counts.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scbt.com [scbt.com]

- 5. Acetamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-243-1 [isotope.com]

- 6. echemi.com [echemi.com]

- 8. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 9. Acetamide for synthesis 60-35-5 [sigmaaldrich.com]

- 10. Acetamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. benchchem.com [benchchem.com]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

Acetamide-15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetamide-15N, a stable isotope-labeled form of acetamide. This document consolidates essential chemical data, outlines plausible experimental protocols for its synthesis and application, and presents conceptual workflows for its use in analytical and research settings.

Core Chemical Data

This compound is a valuable tool in various scientific disciplines, particularly in studies requiring isotopic labeling for tracing and quantification. Its fundamental properties are summarized below.

| Property | Value | Citations |

| CAS Number | 1449-72-5 | |

| Molecular Weight | 60.06 g/mol | |

| Molecular Formula | CH₃CO¹⁵NH₂ | |

| Appearance | Colorless, hygroscopic solid | |

| Primary Applications | Synthetic Intermediate, Research Chemical, Internal Standard for Mass Spectrometry, NMR Spectroscopy Tracer |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its application in common analytical techniques. These protocols are based on established chemical principles and practices for similar labeled compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of [¹⁵N]ammonium acetate. This method is a modification of the standard laboratory preparation of unlabeled acetamide.

Materials:

-

Glacial Acetic Acid

-

[¹⁵N]Ammonium Hydroxide (¹⁵NH₄OH) or ¹⁵N-labeled Ammonia (¹⁵NH₃) gas

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

Neutralization: In a round-bottom flask cooled in an ice bath, slowly add glacial acetic acid to a stoichiometric amount of [¹⁵N]ammonium hydroxide to form [¹⁵N]ammonium acetate. If using ¹⁵NH₃ gas, bubble it through the glacial acetic acid until the acid is neutralized.

-

Dehydration Setup: Assemble a fractional distillation apparatus with the round-bottom flask containing the [¹⁵N]ammonium acetate solution.

-

Distillation: Gently heat the flask using a heating mantle. The initial distillate will be primarily water.

-

Product Collection: As the temperature of the distillate rises, collect the fraction that boils at approximately 221°C. This fraction will be crude this compound.

-

Purification: The collected crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of benzene and ethyl acetate, to yield pure, crystalline this compound.

Quantification using this compound as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of unlabeled acetamide in biological matrices due to its similar chemical and physical properties, but distinct mass. The following is a representative protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Reagents and Materials:

-

This compound (Internal Standard)

-

Unlabeled Acetamide (Analyte)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

Procedure:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled acetamide and this compound in methanol.

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking known concentrations of unlabeled acetamide into the biological matrix. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation:

-

To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard stock solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable C18 column.

-

Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The MRM transitions would be specific for acetamide and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for quantification using this compound as an internal standard.

Caption: Conceptual workflow for a metabolic tracing study using this compound.

The Solubility Profile of Acetamide-¹⁵N in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acetamide-¹⁵N, an isotopically labeled organic compound, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a tracer in metabolic studies, as a standard in analytical chemistry, and in the synthesis of more complex labeled molecules. While specific quantitative solubility data for Acetamide-¹⁵N is not extensively published, the solubility is expected to be nearly identical to that of its unlabeled counterpart, acetamide, due to the negligible effect of the ¹⁵N isotope on intermolecular forces.

Core Physical Properties

Acetamide-¹⁵N is a colorless, hygroscopic solid.[1] Key physical properties are summarized below, with the molecular weight adjusted for the ¹⁵N isotope.

| Property | Value |

| Chemical Formula | C₂H₅¹⁵NO |

| Molecular Weight | 60.06 g/mol [2] |

| Melting Point | 79 to 81 °C[3][4] |

| Boiling Point | 221.2 °C[3][4] |

| Appearance | Colorless, deliquescent crystals[5] |

| Odor | Odorless when pure, often has a mousy odor[6] |

Quantitative Solubility Data

The following table summarizes the quantitative solubility of acetamide in various common laboratory solvents. This data serves as a strong proxy for the solubility of Acetamide-¹⁵N.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | Polar Protic | 200[6][7] | 20[7] |

| Ethanol | C₂H₅OH | Polar Protic | 50[6] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Soluble[8] | Not Specified |

| Pyridine | C₅H₅N | Polar Aprotic | 16.6[6] | Not Specified |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble[3][7] | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Soluble[3][7] | Not Specified |

| Hot Benzene | C₆H₆ | Nonpolar | Soluble[3][9] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[10] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[10] | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[10] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[10] | Not Specified |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Nonpolar | Slightly Soluble[3][7] | Not Specified |

Experimental Protocols

Determining the precise solubility of Acetamide-¹⁵N in a specific solvent for a particular application may require experimental verification. A general protocol for determining solubility is outlined below.

Objective: To determine the equilibrium solubility of Acetamide-¹⁵N in a given solvent at a specified temperature.

Materials:

-

Acetamide-¹⁵N

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or NMR)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Acetamide-¹⁵N to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the constant temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification: Determine the concentration of Acetamide-¹⁵N in the filtrate using a suitable analytical method. This may involve gravimetric analysis (evaporating the solvent and weighing the residue) or a spectroscopic/chromatographic technique calibrated with standards of known concentration.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: A generalized workflow for determining equilibrium solubility.

Concluding Remarks

Acetamide-¹⁵N exhibits a broad solubility profile, being highly soluble in polar protic solvents like water and ethanol, and also soluble in a range of polar aprotic and nonpolar solvents. Its limited solubility in highly nonpolar solvents like diethyl ether should be noted. The provided data and protocols offer a robust foundation for researchers and professionals working with this isotopically labeled compound, enabling its effective use in a variety of scientific applications. For critical applications, experimental determination of solubility under specific conditions is recommended.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Acetamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-243-1 [isotope.com]

- 3. ACETAMIDE - Ataman Kimya [atamanchemicals.com]

- 4. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]

- 5. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 7. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. Acetamide | CAS:60-35-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling in E. coli using Acetamide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of proteins is an indispensable tool in structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Uniform labeling with ¹⁵N is a standard technique that enables the determination of protein structure, dynamics, and interactions. The most common source of ¹⁵N for protein labeling in Escherichia coli is ¹⁵NH₄Cl. However, exploring alternative, cost-effective nitrogen sources is of significant interest to the research community.

Acetamide (CH₃CONH₂) is a simple amide that can be utilized by some microorganisms as a source of carbon and nitrogen. In E. coli, the enzyme acylamidase can hydrolyze acetamide to acetate and ammonia.[1][2][3][4][5] When ¹⁵N-labeled acetamide (Acetamide-¹⁵N) is supplied to the growth medium, the resulting ¹⁵NH₃ can be assimilated into the central nitrogen metabolism, leading to the incorporation of the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and, consequently, proteins.

These application notes provide a detailed protocol for the use of Acetamide-¹⁵N as a nitrogen source for uniform ¹⁵N labeling of recombinant proteins expressed in E. coli. The protocol is based on standard M9 minimal medium preparations, with Acetamide-¹⁵N substituting the canonical ¹⁵NH₄Cl.

Metabolic Pathway of Acetamide-¹⁵N Incorporation

The metabolic pathway for the incorporation of the ¹⁵N isotope from Acetamide-¹⁵N into amino acids in E. coli is initiated by the enzymatic breakdown of acetamide. An intracellular acylamidase hydrolyzes Acetamide-¹⁵N, releasing acetate and ¹⁵N-labeled ammonia (¹⁵NH₃). This ¹⁵NH₃ is then protonated to form ¹⁵N-ammonium (¹⁵NH₄⁺). The ¹⁵NH₄⁺ is subsequently assimilated into the central nitrogen metabolism primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. In this pathway, ¹⁵N is incorporated into glutamate and glutamine, which then serve as the primary nitrogen donors for the biosynthesis of all other amino acids, and subsequently proteins.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for expressing ¹⁵N-labeled proteins in E. coli using Acetamide-¹⁵N.

Materials

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the target protein.

-

Acetamide-¹⁵N (as the sole nitrogen source).

-

M9 minimal medium components (see table below).

-

Glucose (or other carbon source).

-

Trace elements solution.

-

Vitamin solution (e.g., thiamine).

-

Appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Luria-Bertani (LB) medium for starter culture.

M9 Minimal Medium Composition

| Component | Concentration (for 1 L) |

| 5x M9 Salts | |

| Na₂HPO₄ | 33.9 g |

| KH₂PO₄ | 15 g |

| NaCl | 2.5 g |

| Nitrogen Source | |

| Acetamide-¹⁵N | 1 g |

| Carbon Source | |

| D-Glucose | 4 g |

| Supplements | |

| 1 M MgSO₄ | 2 mL |

| 0.1 M CaCl₂ | 1 mL |

| 1000x Trace Elements | 1 mL |

| 1 mg/mL Thiamine | 1 mL |

| Appropriate Antibiotic | Varies |

Protocol for ¹⁵N Protein Labeling using Acetamide-¹⁵N

The following protocol outlines the steps for growing E. coli and inducing protein expression for ¹⁵N labeling with Acetamide-¹⁵N.

Step-by-Step Procedure:

-

Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain harboring the plasmid of interest. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

-

Inoculation of Minimal Medium: The next day, use the overnight starter culture to inoculate 1 L of sterile M9 minimal medium containing Acetamide-¹⁵N as the sole nitrogen source. The recommended inoculation volume is typically 1-5 mL of the starter culture per liter of minimal medium.

-

Cell Growth: Incubate the culture at 37°C with vigorous shaking. Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Induction of Protein Expression: When the OD₆₀₀ of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically for the specific protein of interest.

-

Protein Expression: After induction, continue to incubate the culture with shaking. The temperature and duration of the expression phase should be optimized for the target protein to maximize soluble expression. A common practice is to reduce the temperature to 18-30°C and express for 4-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Storage: The cell pellet can be stored at -80°C for later use or immediately processed for protein purification.

Data Presentation

The efficiency of ¹⁵N incorporation is a critical parameter for the success of NMR and MS-based studies. While specific quantitative data for Acetamide-¹⁵N is not extensively published, the expected labeling efficiency is high, assuming efficient transport and hydrolysis of acetamide. The following table provides a comparison of expected outcomes between labeling with Acetamide-¹⁵N and the standard ¹⁵NH₄Cl.

| Parameter | ¹⁵NH₄Cl (Standard) | Acetamide-¹⁵N (Expected) |

| ¹⁵N Incorporation Efficiency | >98% | >95% (projected) |

| Final Cell Density (OD₆₀₀) | 4.0 - 6.0 | 3.0 - 5.0 (may vary) |

| Protein Yield (mg/L) | Highly protein-dependent | Expected to be comparable to ¹⁵NH₄Cl, but may be slightly lower due to metabolic differences. |

| Relative Cost | Standard | Potentially lower, depending on synthesis cost of Acetamide-¹⁵N. |

Note: The values for Acetamide-¹⁵N are projected and should be experimentally verified. The final cell density and protein yield can be influenced by the efficiency of acetamide uptake and metabolism by the specific E. coli strain used.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Poor Cell Growth | - Inefficient uptake of acetamide.- Toxicity of acetamide or acetate at the concentration used.- The specific E. coli strain may lack an efficient acylamidase. | - Optimize the concentration of Acetamide-¹⁵N.- Supplement the medium with a small amount of yeast extract or casamino acids during initial growth, then switch to minimal medium.- Test different E. coli expression strains. |

| Low Protein Expression | - Suboptimal induction conditions.- Metabolic burden from acetamide metabolism. | - Optimize IPTG concentration, induction temperature, and expression time.- Ensure all other essential nutrients in the M9 medium are not limiting. |

| Incomplete ¹⁵N Labeling | - Contamination with ¹⁴N from other medium components.- Inefficient assimilation of ¹⁵N from acetamide. | - Ensure all medium components are free of contaminating nitrogen sources.- Verify the purity of the Acetamide-¹⁵N.- Increase the expression time to allow for complete turnover of ¹⁴N-containing molecules. |

Conclusion

The use of Acetamide-¹⁵N presents a potentially viable and cost-effective alternative to the standard use of ¹⁵NH₄Cl for the uniform ¹⁵N labeling of recombinant proteins in E. coli. The protocol provided is based on established principles of bacterial metabolism and protein expression. Researchers are encouraged to optimize the outlined conditions for their specific protein of interest and E. coli expression system. Verification of labeling efficiency by mass spectrometry is a crucial step to validate the success of this labeling strategy.

References

- 1. Metabolic engineering of Escherichia coli to enhance recombinant protein production through acetate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen assimilation by E. coli in the mammalian intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pantothenate transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetol biosynthesis enables NADPH balance during nitrogen limitation in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H-15N HSQC NMR of Acetamide-15N as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful and sensitive technique used to correlate the chemical shifts of two different nuclei that are directly bonded, most commonly ¹H and ¹³C or ¹H and ¹⁵N.[1][2] This 2D NMR experiment is invaluable in structural biology for protein backbone resonance assignment and in small molecule characterization to confirm connectivity.[3] Magnetization is transferred from the high-gamma proton to the low-gamma heteronucleus (e.g., ¹⁵N) and then back to the proton for detection, which provides a significant sensitivity enhancement.[3]

This application note provides a detailed experimental protocol for acquiring a ¹H-¹⁵N HSQC spectrum of Acetamide-¹⁵N. This isotopically labeled small molecule serves as an excellent reference sample for setting up and testing the performance of the ¹H-¹⁵N HSQC experiment due to its simple spectrum, which should exhibit a single cross-peak corresponding to the amide N-H bond.

Experimental Protocol

This protocol is designed for a Bruker NMR spectrometer running TopSpin software. Adaptations may be necessary for other systems.

Sample Preparation

-

Weigh 5-10 mg of Acetamide-¹⁵N (⁹⁸%+ isotopic enrichment).

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to obtain good homogeneity. A good 1D ¹H spectrum of the sample should show a sharp solvent peak.

-

Tune and match the ¹H and ¹⁵N channels of the probe.

1D ¹H Spectrum Acquisition

-

Acquire a standard 1D ¹H spectrum to determine the chemical shift of the amide protons and to ensure proper shimming.

-

The amide protons of acetamide in DMSO-d₆ typically appear as a broad singlet around 6.81 ppm.[4]

¹H-¹⁵N HSQC Experiment Setup

-

Load a standard ¹H-¹⁵N HSQC pulse program. A common sensitivity-enhanced, gradient-selected pulse program is hsqcetf3gpsi on Bruker systems.[5]

-

Set the experiment parameters as detailed in Table 1. The spectral widths and offsets should be centered around the expected chemical shifts of the acetamide amide protons and the ¹⁵N-labeled nitrogen.

Data Acquisition

-

Estimate the receiver gain using the rga command (or equivalent).

-

Start the acquisition by typing zg.[6]

-

The experiment time will depend on the number of scans and the number of increments in the indirect dimension. For a concentrated sample of Acetamide-¹⁵N, a relatively short experiment time is expected.

Data Processing

-

Once the acquisition is complete, process the 2D data by typing xfb.[6]

-

Phase the spectrum in both dimensions. For phase-sensitive HSQC data, manual phasing may be required.[7]

-

Reference the spectrum. The ¹H dimension can be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The ¹⁵N dimension is typically referenced indirectly.

Data Presentation

Table 1: Key Acquisition and Processing Parameters for ¹H-¹⁵N HSQC of Acetamide-¹⁵N

| Parameter | Description | Recommended Value |

| Acquisition Parameters | ||

| Pulse Program | Sensitivity-enhanced, gradient-selected HSQC | hsqcetf3gpsi or similar |

| Spectrometer Frequency | ¹H Larmor frequency | e.g., 500 MHz |

| Solvent | Deuterated solvent | DMSO-d₆ |

| Temperature | Sample temperature | 298 K |

| Spectral Width (¹H, F2) | Sweep width in the direct dimension | 10 ppm |

| Transmitter Offset (¹H, O1P) | Center of the ¹H spectrum | ~7.0 ppm |

| Spectral Width (¹⁵N, F1) | Sweep width in the indirect dimension | 30 ppm |

| Transmitter Offset (¹⁵N, O3P) | Center of the ¹⁵N spectrum | ~110 ppm |

| ¹J(N,H) Coupling Constant | One-bond ¹⁵N-¹H coupling for delay calculations | 92 Hz |

| Number of Points (¹H, TD2) | Number of complex points in the direct dimension | 2048 |

| Number of Increments (¹⁵N, TD1) | Number of increments in the indirect dimension | 256 |

| Number of Scans (NS) | Number of scans per increment | 4 or 8 |

| Relaxation Delay (D1) | Delay between scans | 1.5 s |

| Processing Parameters | ||

| Window Function (¹H, F2) | Apodization function for the direct dimension | Squared Sine Bell (QSINE) |

| Window Function (¹⁵N, F1) | Apodization function for the indirect dimension | Squared Sine Bell (QSINE) |

| Linear Prediction | Extrapolation of the FID in the indirect dimension | Can be applied to improve resolution |

| Zero Filling | Adding zero points to the FID before Fourier transform | To 2k x 1k points |

Expected Results

The resulting ¹H-¹⁵N HSQC spectrum of Acetamide-¹⁵N in DMSO-d₆ should display a single cross-peak. The approximate coordinates of this peak are expected to be:

-

¹H (F2 dimension): ~6.8 ppm

-

¹⁵N (F1 dimension): ~109 ppm

The exact chemical shifts may vary slightly depending on the sample concentration, temperature, and instrument calibration.

Visualizations

Caption: Experimental workflow for ¹H-¹⁵N HSQC of Acetamide-¹⁵N.

Caption: Simplified HSQC pulse sequence diagram.

References

- 1. 1H-15N HET SOFAST (SOFAST-HMQC) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. scilit.com [scilit.com]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. 4irsolutions.com [4irsolutions.com]

- 5. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Application Note: Acetamide-¹⁵N as an Internal Standard for Accurate Quantification by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry is a cornerstone of modern analytical science, pivotal in fields ranging from pharmaceutical development to environmental analysis. A key challenge in achieving accurate and precise quantification is mitigating analytical variability arising from sample preparation, matrix effects, and instrument performance. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges.[1][2] An ideal SIL-IS co-elutes with the analyte and behaves identically during extraction, ionization, and fragmentation, thereby providing a reliable reference for quantification.[1] Acetamide, a compound of interest in various chemical and biological systems, can be accurately quantified using its stable isotope-labeled counterpart, Acetamide-¹⁵N. This application note provides a comprehensive overview and detailed protocols for the use of Acetamide-¹⁵N as an internal standard in quantitative mass spectrometry.

Stable isotope labeling, particularly with ¹⁵N, offers a distinct advantage over deuterium labeling by minimizing the potential for chromatographic shifts and ensuring the label's stability.[1] This document will detail the necessary methodologies, from sample preparation to data analysis, and provide quantitative data to support the use of Acetamide-¹⁵N for robust and reliable quantification.

Logical Workflow for Quantitative Analysis

The general workflow for using Acetamide-¹⁵N as an internal standard in a quantitative mass spectrometry assay is depicted below. This process ensures that the internal standard is introduced early in the sample preparation process to account for variability in subsequent steps.

Caption: General workflow for quantitative analysis using Acetamide-¹⁵N as an internal standard.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Acetamide-¹⁵N as an internal standard for the quantification of acetamide in various matrices.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of acetamide in aqueous samples such as plasma, urine, or environmental water samples.

Materials:

-

Acetamide (analyte) standard

-

Acetamide-¹⁵N (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample matrix (e.g., drug-free human plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of both acetamide and Acetamide-¹⁵N in methanol.

-

From the stock solutions, prepare a series of working standard solutions of acetamide at various concentrations by serial dilution in a 50:50 methanol:water mixture.

-

Prepare a working solution of Acetamide-¹⁵N at a concentration of 1 µg/mL in 50:50 methanol:water.

-

-

Sample Spiking and Protein Precipitation:

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the 1 µg/mL Acetamide-¹⁵N working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

-

Centrifugation and Supernatant Transfer:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

-

Injection:

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

-

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of acetamide. Derivatization with 9-xanthydrol is a common method.[3][4]

Materials:

-

9-xanthydrol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Spiking:

-

Follow step 2.1 from Protocol 1 for sample spiking with Acetamide-¹⁵N.

-

-

Derivatization Reaction:

-

To the spiked sample, add 10.0 mM 9-xanthydrol and adjust the HCl concentration to 0.5 M.

-

Allow the reaction to proceed for 20 minutes at ambient temperature.[3]

-

-

Extraction of Derivatives:

-

Extract the derivatized acetamide and Acetamide-¹⁵N with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the dried extract into the GC-MS system.

-

Instrumentation and Data Acquisition

The following tables summarize typical instrument parameters for LC-MS/MS and GC-MS analysis of acetamide.

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Acetamide: m/z 60.0 -> 44.0Acetamide-¹⁵N: m/z 61.0 -> 45.0 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Table 2: GC-MS Parameters

| Parameter | Setting |

| GC System | |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Monitored Ions | Xanthyl-acetamide: m/z 239Xanthyl-acetamide-¹⁵N: m/z 240 |

Quantitative Data and Performance

The use of Acetamide-¹⁵N as an internal standard significantly improves the precision and accuracy of quantification by correcting for variations in sample preparation and instrument response.